1-[Methyl(pyridazin-3-yl)amino]propan-2-ol
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Overview
Description
1-[Methyl(pyridazin-3-yl)amino]propan-2-ol is a chemical compound that features a pyridazine ring substituted with a methyl group and an amino group, along with a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Methyl(pyridazin-3-yl)amino]propan-2-ol typically involves the following steps:
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through a Diels-Alder reaction involving a tetrazine and an alkyne, followed by subsequent functionalization.
Substitution Reactions:
Propanol Moiety Addition: The propanol moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions: 1-[Methyl(pyridazin-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, ethers.
Scientific Research Applications
1-[Methyl(pyridazin-3-yl)amino]propan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[Methyl(pyridazin-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyridazinone Derivatives: Compounds such as pyridazin-3(2H)-one share a similar pyridazine core and exhibit diverse pharmacological activities.
Pyridazine-Based Systems: Other pyridazine-based compounds are used in medicinal chemistry and agrochemicals.
Uniqueness: 1-[Methyl(pyridazin-3-yl)amino]propan-2-ol is unique due to its specific substitution pattern and the presence of the propanol moiety, which may confer distinct chemical and biological properties .
Properties
CAS No. |
72620-21-4 |
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Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-[methyl(pyridazin-3-yl)amino]propan-2-ol |
InChI |
InChI=1S/C8H13N3O/c1-7(12)6-11(2)8-4-3-5-9-10-8/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
KTZJYFSWMSXZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=NN=CC=C1)O |
Origin of Product |
United States |
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